molecular formula C16H15N3O3 B2728418 N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 946261-91-2

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2728418
CAS No.: 946261-91-2
M. Wt: 297.314
InChI Key: XBRHABNITRUTNY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a chemical compound for scientific research and analysis. It features an indazole core structure, a pharmacophore of significant interest in medicinal chemistry due to its presence in molecules with a broad spectrum of pharmacological activities . Indazole derivatives have been extensively studied for their potential as kinase inhibitors, which are valuable in cancer research . Specifically, indazole-based inhibitors have been developed for targets such as the Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase receptor that plays a critical role in cell development, growth, and proliferation, and whose dysregulation is associated with various cancers . Researchers are exploring the properties of this compound in controlled laboratory settings. It is strictly for professional research use in analytical or experimental applications and is not intended for diagnostic or therapeutic use. This product is provided as a solid and should be handled by qualified laboratory personnel using appropriate safety procedures.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHABNITRUTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

    Cyclization to form indazole ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the indazole ring structure.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

Compound Name Core Structure Substituents Key Functional Groups
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide Indazole 2,5-dimethoxyphenyl (carboxamide linkage) Carboxamide, methoxy groups
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl (acetamide linkage) Acetamide, trifluoromethyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole 3-Trifluoromethylphenyl (acetamide linkage) Acetamide, dual trifluoromethyl
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Diphenyl (acetamide linkage) Acetamide, sterically bulky groups
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-dimethoxyphenyl (acetamide linkage) Acetamide, methoxy groups

Key Observations:

Core Heterocycle Differences :

  • The indazole core in the target compound provides a distinct hydrogen-bonding profile compared to benzothiazole derivatives. Indazole’s dual nitrogen atoms may engage in stronger π-π stacking or polar interactions with biological targets.
  • Benzothiazole analogs (from the patent) feature a sulfur atom, which can influence electronic properties and metabolic stability .

Substituent Effects: The 2,5-dimethoxyphenyl group is shared between the target compound and one benzothiazole analog.

Linkage Variations :

  • The carboxamide linkage in the target compound is more rigid than the acetamide linkage in the benzothiazole derivatives. This rigidity may affect conformational flexibility and binding kinetics.

Pharmacological Implications

  • Target Selectivity : The indazole core may favor interactions with kinases (e.g., JAK/STAT pathways), whereas benzothiazole derivatives are often explored for antimicrobial or anti-inflammatory applications .
  • Metabolic Stability : Trifluoromethyl groups in the benzothiazole series likely confer resistance to oxidative metabolism compared to methoxy groups, which are susceptible to CYP450-mediated demethylation.
  • Potency Trends : Steric bulk in diphenyl-substituted benzothiazole analogs (Table entry 4) might reduce binding affinity to flat binding pockets but enhance selectivity for less-conserved targets.

Research Findings and Limitations

  • Patent Evidence : The benzothiazole analogs in EP3 348 550A1 are structurally optimized for undisclosed therapeutic targets, with trifluoromethyl and dimethoxyphenyl groups likely selected for balanced pharmacokinetics .
  • Data Gaps : Specific IC50 values, binding assays, or in vivo data for this compound are absent in the provided evidence. Comparative studies would require experimental validation of receptor affinity and ADME properties.

Biological Activity

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

The compound is primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Its structural similarity to other indazole derivatives suggests multiple interaction targets within biological systems.

  • Target Interactions :
    • This compound may interact with various receptors and enzymes due to its complex structure. Similar compounds have been shown to bind with high affinity to multiple targets, potentially modulating their activity.
  • Biochemical Pathways :
    • The compound is hypothesized to engage in several biochemical pathways, influencing processes such as apoptosis in cancer cells and modulation of inflammatory responses .
  • Pharmacokinetics :
    • Preliminary studies indicate that compounds in this category are extensively metabolized, producing various metabolites that may also exhibit biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Assay Type
A549 (Lung)2.12 ± 0.212D Assay
HCC827 (Lung)5.13 ± 0.972D Assay
NCI-H358 (Lung)0.85 ± 0.052D Assay

These results indicate that the compound exhibits potent activity against lung cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structure-Activity Relationship (SAR) : Continued investigation into the SAR can provide insights into optimizing the compound's efficacy and selectivity against specific targets.
  • Clinical Trials : Further studies are needed to evaluate the safety and effectiveness of this compound in clinical settings.

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